6-Methylnicotinoyl chloride
Overview
Description
6-Methylnicotinoyl chloride, also known as 6-methylpyridine-3-carbonyl chloride, is a chemical compound with the molecular formula C7H6ClNO . It has a molecular weight of 155.58200 .
Synthesis Analysis
6-Methylnicotinoyl chloride can be synthesized by the action of oxalyl chloride on potassium 6-methylnicotinate . The acid chloride is not isolated but allowed to react directly with a secondary amine . Another method for synthesizing 6-methylnicotine involves taking 6-methyl nicotinate and gamma-butyrolactone as starting raw materials and sequentially carrying out ester condensation reaction, ring opening reaction, reduction reaction, halogenation reaction and amination ring closure reaction .
Molecular Structure Analysis
The molecular structure of 6-Methylnicotinoyl chloride consists of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .
Scientific Research Applications
Quenching of Tryptophyl Fluorescence in Proteins
N‘‐methylnicotinamide chloride, a derivative of 6-Methylnicotinoyl chloride, has been studied for its ability to quench the intrinsic fluorescence of tryptophyl residues in proteins. This quenching mechanism follows the classical Stern‐Volmer relation and provides insights into the structure and dynamics of proteins. The evidence suggests a collisional mechanism for this quenching process, making it a valuable tool in biochemical research (Holmes & Robbins, 1974).
Cytotoxicity and DNA Topoisomerases Inhibitory Activity
Compounds related to 6-Methylnicotinoyl chloride, such as N‘-methylnicotinamide, have been identified for their potential cytotoxic effects and inhibitory activities against DNA topoisomerases in cancer research. These properties are significant for developing novel therapeutic agents in oncology (Li et al., 2004).
Homologization of Aldehydes and Ketones
N-Methyl-C-(trichlorotitanio)formimidoyl Chloride, a compound related to 6-Methylnicotinoyl chloride, demonstrates efficiency in the homologization of aldehydes and ketones to α-Hydroxycarboxamides. This reaction is a new modification of the Passerini reaction and has potential applications in organic synthesis (Schiess & Seebach, 1983).
Solvatochromism and Prototropism Studies
Methyl 6-aminonicotinate, closely related to 6-Methylnicotinoyl chloride, has been the subject of studies investigating its solvatochromic and prototropic behavior. This research contributes to a deeper understanding of the interactions between molecules and their solvents, which is crucial in fields like photochemistry and molecular electronics (Nayak & Dogra, 2004).
Antimycobacterial Activity
Research into nicotinic acid hydrazides, which include 6-aryl-2-methylnicotinohydrazides, has revealed their potential as antimycobacterial agents against M. tuberculosis. This discovery is significant for developing new treatments for tuberculosis, especially in the context of drug-resistant strains (Eldehna et al., 2015).
Interaction with Aliphatic Alcohols
The interaction of 6-methyluracil-5-sulfochloride (MUSC) with aliphatic alcohols has been explored to produce new methyl ether sulfate esters. These compounds exhibit antioxidant properties and potential use as cytostatics, expanding the scope of research in pharmaceutical and chemical industries (Abdo-Allah et al., 2017).
properties
IUPAC Name |
6-methylpyridine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASOBSCZLSEAQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619531 | |
Record name | 6-Methylpyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylnicotinoyl chloride | |
CAS RN |
51598-76-6 | |
Record name | 6-Methylpyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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